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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the target engagement studies for

AM-8735, a potent and selective morpholinone inhibitor of the murine double minute 2

(MDM2)-p53 protein-protein interaction. This document details the quantitative data,

experimental methodologies, and relevant biological pathways associated with AM-8735's

mechanism of action.

Executive Summary
AM-8735 is a small molecule inhibitor designed to disrupt the interaction between MDM2 and

the tumor suppressor protein p53.[1][2] In many cancers, MDM2 is overexpressed, leading to

the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-

suppressive functions. By blocking this interaction, AM-8735 aims to stabilize and reactivate

p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis. This

document summarizes the key preclinical data demonstrating the potent target engagement of

AM-8735 both in biochemical and cellular assays, as well as in in vivo models.

Quantitative Target Engagement Data
The potency of AM-8735 has been characterized through a series of biochemical and cellular

assays, demonstrating its high affinity for MDM2 and its effectiveness in a cellular context. The

key quantitative metrics are summarized in the tables below.
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Table 1: Biochemical Potency of AM-8735

Assay Type Parameter Value (nM)

HTRF Assay IC50 0.4[2]

Table 2: Cellular Potency of AM-8735

Cell Line Assay Type Parameter Value (nM)

SJSA-1

(Osteosarcoma)
EdU Incorporation IC50 25[2]

HCT116 (Colon

Cancer)
p21 mRNA Induction IC50 160[3]

Wild-type p53 cells Growth Inhibition IC50 63[3]

p53-deficient cells Growth Inhibition IC50 >25,000[3]

Table 3: In Vivo Efficacy of AM-8735

Tumor Model Dosing Regimen Parameter Value (mg/kg)

SJSA-1 Xenograft q.d. oral gavage ED50 41[2][3]

Signaling Pathway and Mechanism of Action
AM-8735 functions by competitively binding to the p53-binding pocket of MDM2. This prevents

MDM2 from interacting with p53, thereby inhibiting the MDM2-mediated ubiquitination and

proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where

it acts as a transcription factor to induce the expression of downstream target genes, such as

p21, leading to cell cycle arrest and apoptosis.
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p53-MDM2 signaling pathway and the inhibitory action of AM-8735.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on the primary publication describing the discovery of AM-8735 and general laboratory

procedures for similar assays.[2][4]

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for p53-MDM2 Interaction
This biochemical assay quantifies the ability of AM-8735 to disrupt the interaction between

MDM2 and a p53-derived peptide.
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Workflow for the p53-MDM2 HTRF assay.
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Materials:

Recombinant human MDM2 protein (residues 17-111) with an N-terminal GST tag.

Biotinylated p53 peptide.

AM-8735 stock solution in DMSO.

Assay Buffer.

Detection Reagents: Europium cryptate-labeled anti-GST antibody (Eu-anti-GST) and

Streptavidin-XL665 (SA-XL665).

384-well low-volume plates.

HTRF-compatible plate reader.

Procedure:

Prepare a serial dilution of AM-8735 in DMSO. Further dilute in Assay Buffer to the desired

final concentrations.

Add the diluted AM-8735 or DMSO (vehicle control) to the wells of a 384-well plate.

Add the MDM2 protein solution to each well and incubate for 20 minutes at room

temperature.

Add the biotinylated p53 peptide solution to each well.

Add the detection reagents (Eu-anti-GST and SA-XL665) to each well.

Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from

light.

Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm)

wavelengths using an HTRF plate reader.
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Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-

parameter logistic equation.

SJSA-1 Cellular Proliferation (EdU Incorporation) Assay
This cell-based assay measures the anti-proliferative effect of AM-8735 in the SJSA-1

osteosarcoma cell line, which has an amplification of the MDM2 gene.

Materials:

SJSA-1 cells.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

AM-8735 stock solution in DMSO.

EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.

Click-iT® EdU detection kit (containing fluorescent azide).

Hoechst 33342 or DAPI for nuclear staining.

96-well cell culture plates.

High-content imaging system or fluorescence microscope.

Procedure:

Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of AM-8735 for 16 hours in the presence of 10% human

serum.[3]

Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis

(e.g., 2-4 hours).

Fix and permeabilize the cells according to the detection kit protocol.

Perform the Click-iT® reaction by adding the fluorescent azide to label the incorporated EdU.
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Stain the cell nuclei with Hoechst 33342 or DAPI.

Acquire images using a high-content imaging system or fluorescence microscope.

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number

of cells (DAPI/Hoechst positive).

Calculate the IC50 value based on the dose-response curve.

SJSA-1 Osteosarcoma Xenograft Model
This in vivo study evaluates the anti-tumor efficacy of AM-8735 in a mouse model bearing

human osteosarcoma tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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